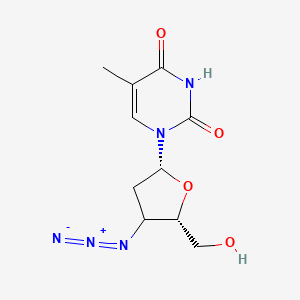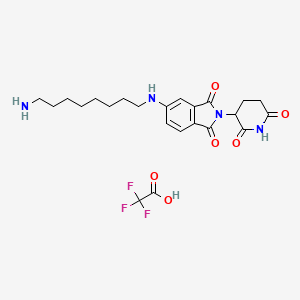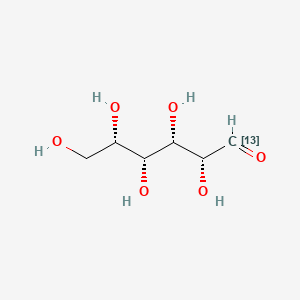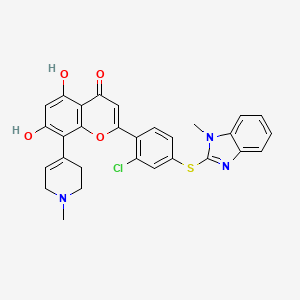
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one is a stereoisomer of a hexose derivative. This compound is characterized by the presence of multiple hydroxyl groups and an oxidanyl group, making it a polyhydroxy compound. It is structurally related to sugars and sugar alcohols, which are important in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one can be achieved through several methods. One common approach involves the oxidation of a suitable hexose precursor. For instance, glucose can be selectively oxidized at the C-6 position to introduce the oxidanyl group. This can be done using oxidizing agents such as periodic acid or lead tetraacetate under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological methods, such as the use of specific enzymes that catalyze the oxidation of glucose or other hexoses. These enzymatic processes are often preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the stereoisomers.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group, yielding the corresponding hexitol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid, lead tetraacetate, and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Carboxylic acids or lactones.
Reduction: Hexitols or sugar alcohols.
Substitution: Esters or ethers of the original compound.
Applications De Recherche Scientifique
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating blood sugar levels.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its oxidanyl group allows it to participate in redox reactions, which can modulate cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one:
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: A related hexose derivative with an aldehyde group instead of an oxidanyl group.
Uniqueness
The uniqueness of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one lies in its specific stereochemistry and the presence of the oxidanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i7+2 |
Clé InChI |
BJHIKXHVCXFQLS-WFSCDJSGSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)[18OH] |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)


